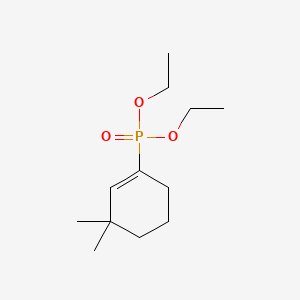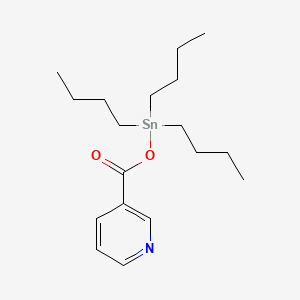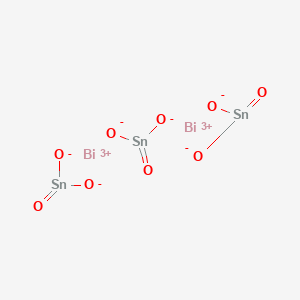
Bismuth stannate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Bismuth stannate can be synthesized using several methods, including hydrothermal synthesis, co-precipitation, and solid-state reactions. One common method involves dissolving bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and tin chloride (SnCl₄) in a suitable solvent, followed by adjusting the pH with sodium hydroxide and heating the mixture in a hydrothermal reactor at 180°C for 24 hours . The resulting product is then washed and dried to obtain this compound.
化学反応の分析
Bismuth stannate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its photocatalytic activity under visible light irradiation, making it effective in the degradation of organic pollutants . Common reagents used in these reactions include hydrogen peroxide and organic dyes like malachite green. The major products formed from these reactions are typically less harmful compounds, such as carbon dioxide and water .
科学的研究の応用
Bismuth stannate has a wide range of scientific research applications:
Photocatalysis: It is used for the degradation of organic pollutants in wastewater treatment due to its high photocatalytic activity under visible light.
Gas Sensing: This compound is employed in gas sensors for detecting gases like hydrogen and nitrogen dioxide.
Environmental Remediation: It is used in the removal of hazardous dyes and other pollutants from industrial effluents.
Energy Storage: This compound nanoparticles are explored for hydrogen storage applications.
作用機序
The mechanism by which bismuth stannate exerts its effects is primarily through its photocatalytic properties. When exposed to visible light, it generates electron-hole pairs that can interact with water and oxygen molecules to produce reactive oxygen species. These reactive species can then degrade organic pollutants into less harmful substances . Additionally, in gas sensing applications, this compound interacts with target gas molecules, leading to changes in its electrical resistance, which can be measured to detect the presence of gases .
類似化合物との比較
Bismuth stannate is often compared with other bismuth-based compounds, such as bismuth vanadate (BiVO₄) and bismuth molybdate (Bi₂MoO₆). While all these compounds exhibit photocatalytic properties, this compound is unique due to its pyrochlore structure, which provides higher stability and efficiency under visible light irradiation . Other similar compounds include bismuth ferrite (BiFeO₃) and bismuth tungstate (Bi₂WO₆), which also have applications in photocatalysis and environmental remediation .
特性
分子式 |
Bi2O9Sn3 |
|---|---|
分子量 |
918.1 g/mol |
IUPAC名 |
dibismuth;dioxido(oxo)tin |
InChI |
InChI=1S/2Bi.9O.3Sn/q2*+3;;;;6*-1;;; |
InChIキー |
FMSAYQGURMDRGG-UHFFFAOYSA-N |
正規SMILES |
[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[Bi+3].[Bi+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


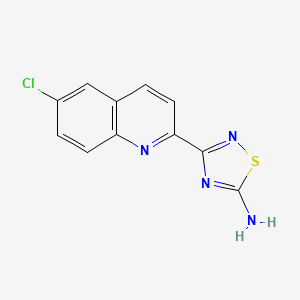
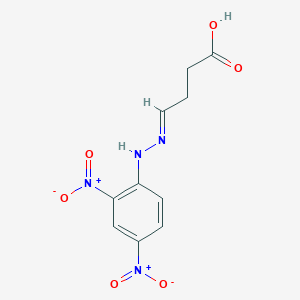

![2-[[5-(2,2-diphenylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B13751333.png)
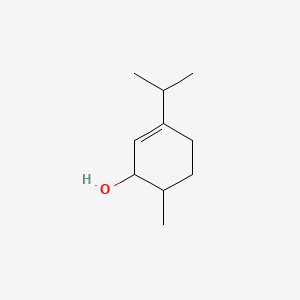
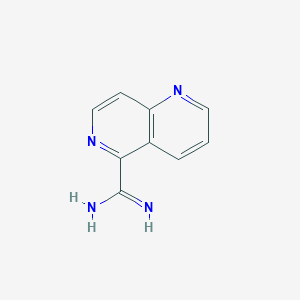
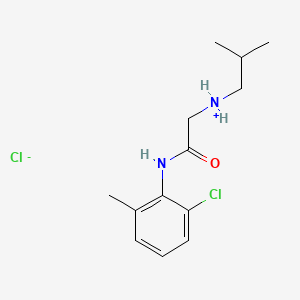

![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
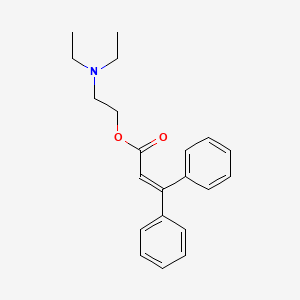
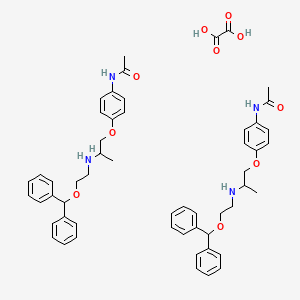
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13751415.png)
